![molecular formula C18H13ClN4O2 B2702991 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034402-80-5](/img/structure/B2702991.png)
3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of this compound involves an effective synthesis convention of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing 1,2,3,-triazole moiety from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of this compound was established by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt . The reaction conditions could well be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were determined by elemental analysis, spectral data, and alternative synthetic route whenever possible . The IR spectra were recorded on KBr disk on a FTIR-8201 spectrophotometer .Aplicaciones Científicas De Investigación
Pyrazole and Isoxazole Derivatives in Scientific Research
Anticancer and Antimicrobial Potential
Research on pyrazole derivatives, such as those incorporating pyrazolopyrimidine and pyrazolo[3,4-b]pyridine frameworks, has demonstrated significant potential in developing new anticancer and antimicrobial agents. These compounds exhibit activity against various cancer cell lines and pathogenic bacteria and fungi, suggesting that structural modifications, like those seen in the specified chemical compound, could lead to potent biomedical applications (Hafez et al., 2016); (Panda et al., 2011).
Structural Analyses and Chemical Properties
Research into the chemistry of pyrazole and isoxazole compounds, including studies on their crystal structures and NMR solution studies, provides foundational knowledge on their physical and chemical properties. This type of research is crucial for understanding how structural variations, such as those in "3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide," might influence biological activity and receptor interactions (Quiroga et al., 1999).
Direcciones Futuras
The future directions for this compound could involve further investigations into its biological activities, such as its antitrypanosomal activity . Additionally, the reaction conditions could be applied for the reactions of 5 with other enaminones (6) giving the pyrazolopyrimidines 7 in 83–95 % overall yields .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) in humans .
Biochemical Pathways
Similar compounds have been found to affect various biochemical reactions .
Result of Action
Similar compounds have shown significant activity against various cell lines .
Análisis Bioquímico
Biochemical Properties
The compound 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It is a part of the pyrazolo[1,5-a]pyrimidine family, which are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . These compounds have attracted wide pharmaceutical interest because of their diverse biological activities .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of pyrazolo[1,5-a]pyrimidines have shown antitumor activity, indicating that they may influence cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-11-16(17(22-25-11)14-4-2-3-5-15(14)19)18(24)21-12-7-9-23-13(10-12)6-8-20-23/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZGFHKOHSJUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=CC=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

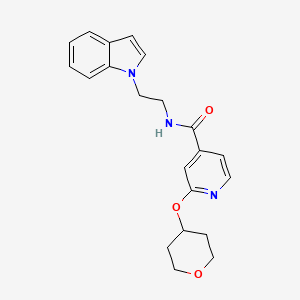
![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)
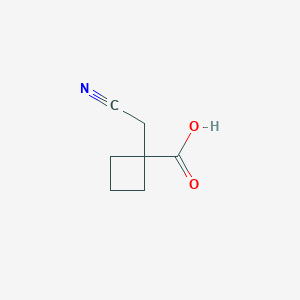
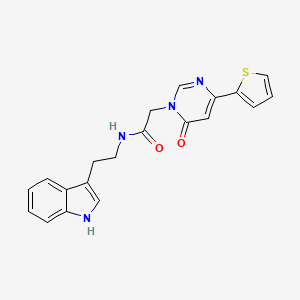
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)
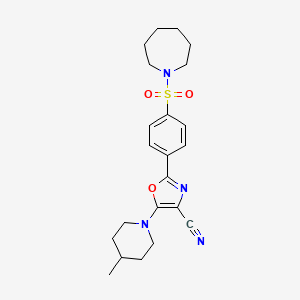

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)
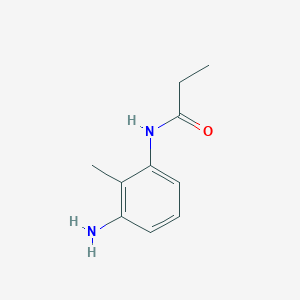
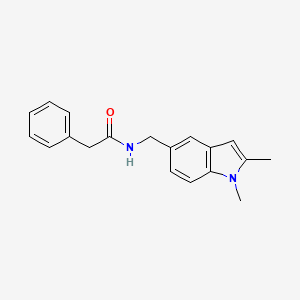
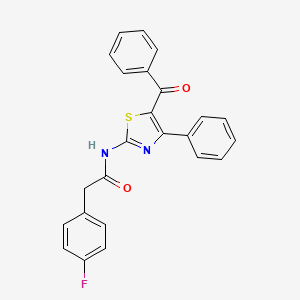
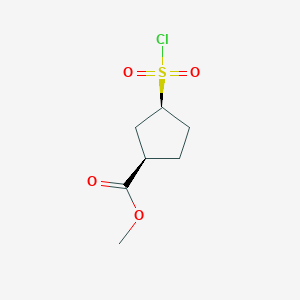
![N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2702931.png)
